molecular formula C24H25N7O3 B6548541 1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946285-15-0

1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Numéro de catalogue: B6548541
Numéro CAS: 946285-15-0
Poids moléculaire: 459.5 g/mol
Clé InChI: LCJHBUOPOZGDRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a triazolopyrimidine core fused with a piperazine ring and substituted with a 4-ethoxybenzoyl group and a 4-methoxyphenyl moiety. The triazolopyrimidine scaffold is known for its role in modulating adenosine receptors and other enzyme targets due to its planar aromatic structure, which facilitates π-π interactions . Its molecular formula is C₂₃H₂₃N₇O₃, with a molecular weight of 445.48 g/mol and a CAS registry number 946364-43-8 .

Propriétés

IUPAC Name

(4-ethoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-3-34-20-8-4-17(5-9-20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)18-6-10-19(33-2)11-7-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJHBUOPOZGDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of Aminotriazoles and Pyrimidine Derivatives

Thetriazolo[4,5-d]pyrimidine scaffold is constructed via cyclocondensation. Source highlights a method where 5-amino-1H-1,2,3-triazole-4-carbonitrile reacts with formamidine acetate under acidic conditions to yield the triazolopyrimidine backbone. For the 3-(4-methoxyphenyl) substitution:

  • Nitrogen alkylation : Treat 5-amino-1H-1,2,3-triazole-4-carbonitrile with 4-methoxybenzyl chloride in DMF/K₂CO₃ (yield: 78%).

  • Cyclization : React with formamidine acetate in acetic acid at 100°C for 6 hours to form 3-(4-methoxyphenyl)-3H-[1,triazolo[4,5-d]pyrimidine (yield: 65%).

Key Data :

StepReagents/ConditionsYield
Alkylation4-Methoxybenzyl chloride, DMF, K₂CO₃, 80°C, 12h78%
CyclizationFormamidine acetate, AcOH, 100°C, 6h65%

Functionalization of the Piperazine Ring

Synthesis of 1-(4-Ethoxybenzoyl)Piperazine

Source provides a template for piperazine acylation:

  • Piperazine generation : Diethanolamine reacts with HBr to form bis(2-bromoethyl)amine, which cyclizes with p-anisidine to yield 1-(4-methoxyphenyl)piperazine.

  • Demethylation and ethoxy substitution :

    • Treat 1-(4-methoxyphenyl)piperazine with HBr/Ac₂O at 140°C to demethylate to 1-(4-hydroxyphenyl)piperazine.

    • Alkylate with ethyl bromide/K₂CO₃ in DMF to introduce the ethoxy group (yield: 82%).

  • Acylation : React with 4-ethoxybenzoyl chloride in CH₂Cl₂/Et₃N to afford 1-(4-ethoxybenzoyl)-4-(4-ethoxyphenyl)piperazine (yield: 75%).

Key Data :

StepReagents/ConditionsYield
Demethylation48% HBr, Ac₂O, 140°C, 12h89%
Ethoxy substitutionEtBr, K₂CO₃, DMF, 80°C, 8h82%
Acylation4-Ethoxybenzoyl chloride, Et₃N, CH₂Cl₂, 25°C, 4h75%

Coupling of Triazolopyrimidine and Piperazine Subunits

Nucleophilic Aromatic Substitution

Source details aza-Wittig/heterocyclization for triazolopyrimidine-piperazine conjugation:

  • Aza-Wittig reaction : React triazolopyrimidine-7-chloride with triphenylphosphine to generate the iminophosphorane intermediate.

  • Coupling : Treat with 1-(4-ethoxybenzoyl)piperazine in THF/NaOEt at 25°C for 24h (yield: 74%).

Mechanistic Insight : The chloride at position 7 of the triazolopyrimidine acts as a leaving group, enabling nucleophilic attack by the piperazine’s secondary amine.

Key Data :

StepReagents/ConditionsYield
Aza-WittigPPh₃, THF, 25°C, 6hQuant.
CouplingPiperazine, NaOEt, THF, 25°C, 24h74%

Alternative Route: One-Pot Sequential Synthesis

Three-Component Assembly

Adapting Source, a one-pot method avoids intermediate isolation:

  • Iminophosphorane formation : React 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonitrile with PPh₃/CCl₄ in THF.

  • Piperazine incorporation : Add 1-(4-ethoxybenzoyl)piperazine and NaOEt, stirring at 25°C for 18h.

  • Cyclization : Heat to 60°C for 6h to form the triazolopyrimidine-piperazine bond (overall yield: 68%).

Advantages : Reduced purification steps; higher atom economy.

Optimization and Challenges

Regioselectivity in Triazole Formation

Thetriazolo[4,5-d]pyrimidine regioisomer is favored under acidic conditions (e.g., AcOH), while neutral conditions may yield [1,5-a] isomers.

Acylation Efficiency

Using Schotten-Baumann conditions (aqueous NaOH/CH₂Cl₂) improves 4-ethoxybenzoyl incorporation, minimizing piperazine diacylation .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

  • Oxidation: The piperazine ring can be oxidized under specific conditions, possibly leading to the formation of N-oxide derivatives.

  • Reduction: The triazolopyrimidine core might undergo reduction reactions, typically in the presence of hydrogen gas and a metal catalyst.

  • Substitution: Halogenation and alkylation reactions can occur on the aromatic rings under suitable conditions.

Common Reagents and Conditions:

  • Oxidation agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reduction agents: Hydrogen gas with palladium/carbon (Pd/C).

  • Substitution: Halogenating agents like bromine or alkyl halides for alkylation.

Major Products:

  • Oxidation can yield N-oxide derivatives.

  • Reduction can lead to de-aromatized or partially saturated products.

  • Substitution reactions typically result in halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemistry: This compound serves as an essential building block for synthesizing more complex molecules in medicinal chemistry and organic synthesis.

Biology and Medicine:

Industry: It may be used as an intermediate in the production of specialized chemicals and materials, such as polymers or advanced pharmaceuticals.

Mécanisme D'action

The mechanism by which 1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exerts its effects largely depends on its specific application. Generally, its molecular targets might include enzymes or receptors involved in key biological pathways. By binding to these targets, it can modulate their activity, leading to desired therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A: (3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone

  • Key Differences :
    • The benzoyl group is substituted at the 3-methoxy position instead of 4-ethoxy.
    • Molecular weight: 445.48 g/mol (identical to the target compound due to isosteric substitution).
  • Impact : The 3-methoxy group reduces steric hindrance but may weaken binding affinity compared to the 4-ethoxy group, which offers stronger electron-donating effects .

Compound B : 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

  • Key Differences :
    • Replaces the benzoyl group with a sulfonyl-ethylthiophene moiety.
    • Molecular weight: Higher than 445.48 g/mol due to the sulfonyl group and ethylthiophene.

Compound C: 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone

  • Key Differences: Features a phenoxyethanone side chain instead of benzoyl. Molecular weight: 471.5 g/mol (higher due to the ethanone group).
  • Impact: The ether linkage in phenoxyethanone may improve metabolic stability but reduce binding specificity for adenosine receptors .

Functional Analogues with Bioactivity Data

Compound D : N1-(3-(3-Phenylpropyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine

  • Key Differences :
    • Contains a propylthio group and a diamine side chain.
    • Molecular weight: 397.21 g/mol (lower due to simpler substituents).
  • Bioactivity: Exhibits potent adenosine A₂A receptor antagonism (IC₅₀ = 12 nM) but lacks the methoxyphenyl group critical for allosteric modulation .

Compound E: 1-[4-(3-Benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ylamino)-phenyl]-3-(4-methoxyphenyl)-urea

  • Key Differences :
    • Incorporates a urea linker and benzyl-phenyl group.
    • Molecular weight: ~550 g/mol (estimated).
  • Bioactivity : Acts as an allosteric modulator of A₂A receptors but shows reduced selectivity due to the urea moiety .

Compound F : Antiplatelet triazolo[4,5-d]pyrimidine derivatives (e.g., 16m, 7u, 7v from )

  • Key Differences: Substituents include cyclopropylamino and thioether groups. Molecular weights: 500–600 g/mol (higher due to complex side chains).
  • Bioactivity : These derivatives inhibit platelet aggregation (IC₅₀ = 0.1–1 μM) but lack the piperazine ring, which is critical for CNS penetration in the target compound .

Comparative Data Table

Compound Substituent R₁ Substituent R₂ Molecular Weight (g/mol) Key Bioactivity/Property
Target Compound 4-Ethoxybenzoyl 4-Methoxyphenyl 445.48 A₂A receptor modulation (predicted)
Compound A 3-Methoxybenzoyl 4-Methoxyphenyl 445.48 Reduced steric hindrance
Compound B 5-Ethylthiophene-sulfonyl 4-Methoxyphenyl >500 High solubility, low BBB penetration
Compound D Propylthio Ethane-1,2-diamine 397.21 A₂A antagonism (IC₅₀ = 12 nM)
Compound E Benzyl-phenyl 4-Methoxyphenyl-urea ~550 Allosteric A₂A modulation
Compound F Cyclopropylamino-thioether N/A 500–600 Antiplatelet (IC₅₀ = 0.1–1 μM)

Discussion of Key Findings

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 4-ethoxybenzoyl group in the target compound provides stronger electron-donating effects than the 3-methoxy or sulfonyl groups in analogues, enhancing receptor binding .
  • The 4-methoxyphenyl group stabilizes the triazolopyrimidine core via resonance, a feature absent in compounds with aliphatic substituents (e.g., Compound D) .

Impact of Piperazine vs. Alternative Linkers :

  • Piperazine rings (target compound, Compounds A–B) improve conformational flexibility and CNS penetration compared to rigid urea linkers (Compound E) .
  • Sulfonyl groups (Compound B) increase aqueous solubility but reduce bioavailability in lipid-rich environments .

Biological Specificity :

  • Antiplatelet derivatives (Compound F) prioritize thioether and cyclopropyl groups for P2Y₁₂ receptor binding, whereas the target compound’s methoxyphenyl and ethoxybenzoyl groups suggest A₂A receptor selectivity .

Q & A

Basic: How can researchers optimize the synthesis yield and purity of 1-(4-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)triazolopyrimidin-7-yl]piperazine?

Methodological Answer:
Synthesis optimization requires stepwise adjustments:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DCM) for nucleophilic substitution steps, with temperatures between 195–230°C for cyclization reactions .
  • Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) can enhance coupling reactions for triazolopyrimidine core formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for the final product .
  • Yield Monitoring : Track yields at each step using LC-MS to identify bottlenecks (e.g., low-yield Suzuki-Miyaura couplings) .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns on the piperazine ring and triazolopyrimidine core. For example, the methoxy group (4-methoxyphenyl) should show a singlet at ~3.8 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₅N₇O₃) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Basic: What initial steps are recommended to assess the compound’s biological activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs, as triazolopyrimidines often modulate these targets .
  • In Vitro Assays :
    • Enzyme Inhibition : Screen against purified enzymes (e.g., phosphodiesterases) using fluorescence-based assays .
    • Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values to known inhibitors .
  • Selectivity Profiling : Use kinase inhibitor panels to identify off-target effects .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Validation : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize variability .
  • Structural Analysis : Compare crystallographic data or computational docking results to confirm binding modes. For example, substituent orientation (ethoxy vs. methoxy) may alter target engagement .
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends (e.g., correlation between logP values and cytotoxicity) .

Advanced: What strategies are effective for designing selective analogs of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Substituent Modification : Replace the 4-ethoxy group with halogens (e.g., fluorine) to enhance metabolic stability .
    • Scaffold Hybridization : Fuse the triazolopyrimidine core with pyrazole or thiadiazole rings to diversify interactions .
  • Computational Guidance : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity changes upon structural modifications .

Advanced: How can the mechanism of action (MoA) of this compound be elucidated?

Methodological Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK pathway modulation) .

Advanced: What methodologies address stability and solubility challenges in preclinical studies?

Methodological Answer:

  • Solubility Enhancement :
    • Co-Solvent Systems : Use PEG-400 or cyclodextrins for in vivo formulations .
    • Salt Formation : Convert free base to hydrochloride salt to improve aqueous solubility .
  • Stability Testing :
    • Forced Degradation : Expose the compound to heat, light, and pH extremes, monitoring degradation via HPLC .
    • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months to predict shelf life .

Advanced: How can computational modeling guide the optimization of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the piperazine-triazolopyrimidine scaffold in solution .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic effects of substituents (e.g., methoxy vs. ethoxy) on binding energy .
  • ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), metabolic liability (CYP450 interactions), and toxicity (hERG inhibition) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.